2-Chloro-6-fluorobenzylmethylsulfone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzylmethylsulfone typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a sulfone reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfone group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzylmethylsulfone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfone group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylmethylsulfone derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfides .
Scientific Research Applications
2-Chloro-6-fluorobenzylmethylsulfone is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzylmethylsulfone involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 2-Chloro-6-fluorobenzylmethylsulfone.
Benzylmethylsulfone: Lacks the chloro and fluoro substituents but shares the sulfone group.
2-Chloro-6-fluorobenzylamine: Similar structure but with an amine group instead of a sulfone.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and interactions with other molecules. These substituents can enhance the compound’s stability and specificity in biochemical applications .
Properties
Molecular Formula |
C8H8ClFO2S |
---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
BXJNKFUMWJFFCR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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